

Comparative Kinetic Analysis of N-Methyl-4-nitroaniline Reactions

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Compound of Interest

Compound Name: *N-Methyl-4-nitroaniline*

Cat. No.: B087028

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **N-Methyl-4-nitroaniline** Reactivity with Supporting Experimental Data

N-Methyl-4-nitroaniline (MNA) is a key intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and energetic materials.[1] Understanding its reaction kinetics is crucial for optimizing synthetic routes, predicting product formation, and assessing its environmental fate and toxicological profile. This guide provides a comparative analysis of the kinetic studies of **N-Methyl-4-nitroaniline** reactions, focusing on its degradation and offering a comparison with related nitroaniline compounds.

Reactivity Overview

N-Methyl-4-nitroaniline is a brownish-yellow crystalline solid.[2] Its chemical structure, featuring an electron-donating methylamino group and a strong electron-withdrawing nitro group in the para position, dictates its reactivity. This substitution pattern makes it susceptible to various reactions, including oxidation, reduction, and biodegradation.

Comparative Kinetic Data

While extensive kinetic data for a wide range of **N-Methyl-4-nitroaniline** reactions is not readily available in the public domain, this guide compiles available data and provides a comparison with the well-studied 4-nitroaniline (4-NA) and 2-nitroaniline (2-NA) to offer a relative understanding of its reactivity. The primary focus of available research has been on the degradation of these compounds.

Reaction Type	Compound	Catalyst/Medium	Rate Constant (k)	Conditions	Reference
Aerobic Biodegradation	N-Methyl-4-nitroaniline	Pseudomonas sp. strain FK357	Data not explicitly provided, but degradation pathway identified.	Soil microcosms	[3]
Catalytic Reduction	4-Nitroaniline	CuFe ₂ O ₄ Nanoparticles	0.0228 s ⁻¹ mg ⁻¹ (k')	Aqueous Medium, with NaBH ₄	[4]
Catalytic Reduction	2-Nitroaniline	CuFe ₂ O ₄ Nanoparticles	0.0099 s ⁻¹ mg ⁻¹ (k')	Aqueous Medium, with NaBH ₄	[4]
Oxidation	N-Methylaniline	Chromic Acid	Data available for varying reactant concentration	1% Aqueous Acetic Acid	[5]

Note: The rate constant (k') for the catalytic reduction of 4-NA and 2-NA is reported as a normalized value with respect to the catalyst mass. The oxidation of N-methylaniline is provided as a reference for a related compound, as direct kinetic data for the oxidation of **N-Methyl-4-nitroaniline** was not found.

Signaling Pathways and Biological Interactions

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of **N-Methyl-4-nitroaniline** in defined cellular signaling pathways. While some commercial suppliers of the chemical may list generic signaling pathways in their product descriptions, these are not substantiated by specific research on this compound.[2][6]

The primary biological interaction that has been investigated is its aerobic degradation by microorganisms.[3] This process is of significant interest for bioremediation purposes.

Experimental Protocols

Detailed experimental protocols for the kinetic analysis of **N-Methyl-4-nitroaniline** are not widely published. However, based on the available literature for related compounds and degradation studies, a general methodology can be outlined.

Aerobic Biodegradation of N-Methyl-4-nitroaniline by *Pseudomonas* sp.

This protocol is based on the study of the aerobic degradation of MNA by *Pseudomonas* sp. strain FK357.[3]

1. Microcosm Setup:

- Soil samples are collected and supplemented with **N-Methyl-4-nitroaniline** as the sole source of carbon and nitrogen.
- Control microcosms with sterilized soil are also prepared to ensure that the degradation is biologically mediated.

2. Isolation of Degrading Bacteria:

- Bacteria capable of degrading MNA are isolated from the soil microcosms by enrichment culture techniques using a mineral salts medium (MSM) containing MNA.

3. Kinetic Study:

- The isolated bacterial strain (*Pseudomonas* sp. strain FK357) is grown in a liquid MSM containing a known initial concentration of MNA.
- Samples of the culture are taken at regular time intervals.
- The concentration of MNA in the samples is determined using High-Performance Liquid Chromatography (HPLC).

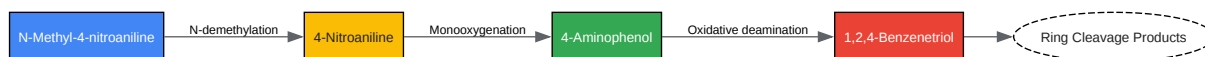
- The rate of degradation can be determined by plotting the concentration of MNA versus time.

4. Metabolite Identification:

- Intermediates and final products of the degradation pathway are identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).^[3]

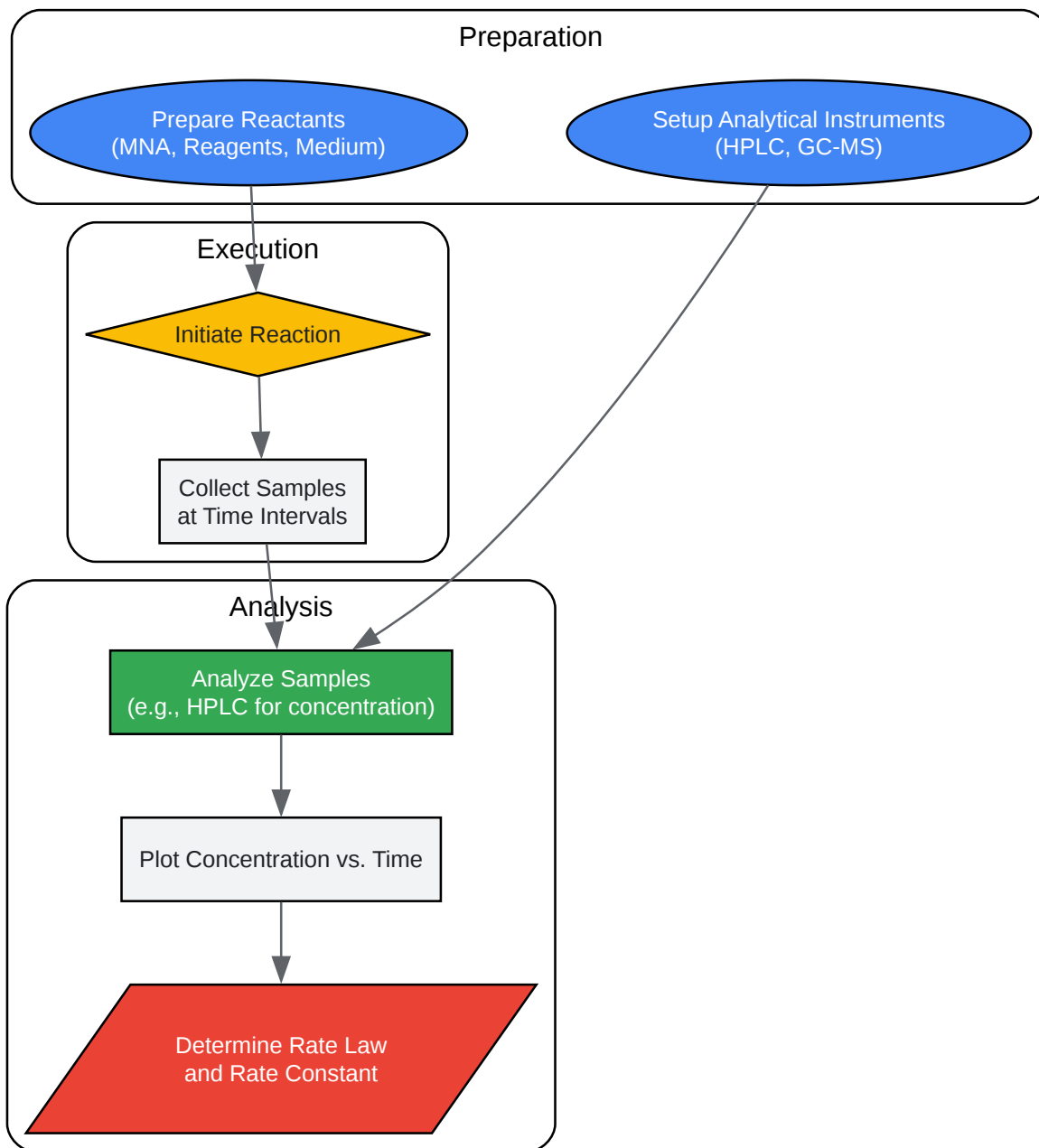
Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the study of **N-Methyl-4-nitroaniline** reactions, the following diagrams illustrate the aerobic degradation pathway and a general experimental workflow for kinetic analysis.



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Caption: Proposed aerobic degradation pathway of **N-Methyl-4-nitroaniline**.



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Caption: General experimental workflow for a kinetic study.

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